(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I)
Brand Name: Vulcanchem
CAS No.: 130808-14-9
VCID: VC21164294
InChI: InChI=1S/C14H12N2.C6H6S.Cu/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;7-6-4-2-1-3-5-6;/h3-8H,1-2H3;1-5,7H;/q;;+1/p-1
SMILES: CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.C1=CC=C(C=C1)[S-].[Cu+]
Molecular Formula: C20H17CuN2S
Molecular Weight: 381 g/mol

(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I)

CAS No.: 130808-14-9

Cat. No.: VC21164294

Molecular Formula: C20H17CuN2S

Molecular Weight: 381 g/mol

* For research use only. Not for human or veterinary use.

(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) - 130808-14-9

Specification

CAS No. 130808-14-9
Molecular Formula C20H17CuN2S
Molecular Weight 381 g/mol
IUPAC Name benzenethiolate;copper(1+);2,9-dimethyl-1,10-phenanthroline
Standard InChI InChI=1S/C14H12N2.C6H6S.Cu/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;7-6-4-2-1-3-5-6;/h3-8H,1-2H3;1-5,7H;/q;;+1/p-1
Standard InChI Key JYJJHLVBPPUMLN-UHFFFAOYSA-M
SMILES CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.C1=CC=C(C=C1)[S-].[Cu+]
Canonical SMILES CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.C1=CC=C(C=C1)[S-].[Cu+]

Introduction

Chemical Identity and Fundamental Properties

Basic Chemical Information

(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) is a copper(I) coordination complex with the molecular formula C20H17CuN2S and a molecular weight of 381 g/mol. This compound is registered with CAS number 130808-14-9 and is also known by several synonyms including DPTC and Copper, (benzenethiolato)(2,9-dimethyl-1,10-phenanthroline-N1,N10)- . The exact mass of this compound has been determined to be 380.040842, which provides valuable information for analytical identification . The structure features a copper(I) center coordinated to a bidentate 2,9-dimethyl-1,10-phenanthroline ligand and a thiophenolate ligand, creating a distinctive three-dimensional arrangement with specific coordination geometry.

Physical and Chemical Properties

The compound exhibits characteristic properties associated with copper(I) complexes. The topological polar surface area of (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) is approximately 26.8, indicating relatively limited polarity . With a complexity value of 273, the compound possesses a moderately complex structure compared to other coordination compounds . The properties of this copper complex are summarized in Table 1, providing a comprehensive overview of its fundamental characteristics.

Table 1: Physical and Chemical Properties of (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I)

PropertyValue
CAS Number130808-14-9
Molecular FormulaC20H17CuN2S
Molecular Weight381 g/mol
Exact Mass380.040842
Topological Polar Surface Area26.8
Complexity273
Hydrogen Bond Acceptor Count3
Heavy Atom Count24
Covalently-Bonded Unit Count3

Structural Characteristics and Synthesis

Coordination Chemistry

The structural arrangement of (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) features a copper(I) center coordinated to both nitrogen atoms of the 2,9-dimethyl-1,10-phenanthroline ligand and the sulfur atom of the thiophenolate ligand. This coordination pattern creates a trigonal geometry around the copper center, which is typical for copper(I) complexes. The 2,9-dimethyl-1,10-phenanthroline ligand provides rigidity to the structure through its planar aromatic system, while the methyl substituents at positions 2 and 9 influence both the steric environment and electronic properties of the complex.

Synthetic Approaches

Biological and Chemical Applications

Comparative Analysis with Related Complexes

Related copper complexes provide valuable context for understanding the potential applications of (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I). For instance, mixed ligand copper(II) complexes incorporating 2,9-dimethyl-1,10-phenanthroline have demonstrated DNA binding and cleavage activities . These complexes have shown IC50 values against MCF-7 breast cancer cell lines that are lower than cisplatin, indicating potentially superior anticancer activity . The ability of these related complexes to induce cell cycle arrest and apoptosis suggests similar mechanisms might be applicable to (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I), though direct studies would be necessary to confirm this hypothesis.

Table 2: Comparison of Related Copper Complexes

ComplexMolecular FormulaMolecular Weight (g/mol)Notable Properties
(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I)C20H17CuN2S381Potential anticancer activity
Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+)C28H24CuN4480.1Different coordination environment
Bis(2,9-diphenyl-1,10-phenanthroline)copper(I)--Long-lived charge-transfer excited state

Spectroscopic and Analytical Characterization

Structural Identification Techniques

The structural identification of (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) can be accomplished through various analytical techniques. X-ray crystallography would provide definitive structural information, revealing the exact coordination geometry around the copper center and the spatial arrangement of the ligands. Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy can offer insights into the electronic environment of different atoms within the complex, while infrared spectroscopy can identify characteristic vibrational modes associated with the coordination bonds and functional groups.

Electronic Properties

Comparative Studies and Structure-Activity Relationships

Structural Variations and Their Impact

The structure of (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) positions it within a broader family of copper(I) complexes with varying ligand environments. Studies on homoleptic bis(2,9-diaryl-1,10-phenanthroline)copper(I) complexes have demonstrated how systematic variations in the aryl substituents can influence both the physical properties and chemical reactivity of these compounds . These structure-activity relationships provide valuable insights for predicting how structural modifications to (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) might affect its properties and potential applications.

Reactivity Patterns

The reactivity of (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) is expected to reflect its electronic structure and coordination environment. Copper(I) complexes with phenanthroline ligands have been employed as photoredox catalysts in various organic transformations, including atom-transfer radical addition reactions . The specific reactivity patterns of (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) would depend on factors such as the electron-donating or withdrawing properties of the ligands, the accessibility of the metal center, and the stability of the complex under reaction conditions.

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